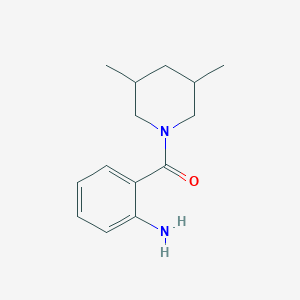
2-(3,5-Dimethylpiperidine-1-carbonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylpiperidine-1-carbonyl)aniline is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with aniline in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
2-(3,5-Dimethylpiperidine-1-carbonyl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(3,5-Dimethylpiperidine-1-carbonyl)aniline has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
2-(3,5-Dimethylpiperidine-1-carbonyl)aniline can be compared with other similar compounds, such as:
4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: This compound has a similar piperidine structure but includes a bromine atom, which can alter its chemical properties and biological activity.
Other piperidine derivatives: Various piperidine derivatives have different substituents, leading to a wide range of chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
生物活性
2-(3,5-Dimethylpiperidine-1-carbonyl)aniline is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O
- Molecular Weight : 232.32 g/mol
- Structural Features : The compound features a piperidine ring substituted at the 1-position with a carbonyl group linked to an aniline moiety.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Gene Regulation : It regulates the activity of cellular genes, including c-myc and c-fos, and may repress the promoter of p53, impacting cell cycle regulation .
- Inflammatory Response : The compound suppresses NF-kappa-B activation and activates AP-1, indicating a role in modulating inflammatory responses .
- Lipid Metabolism : It alters lipid metabolism by interacting with hepatocellular proteins, leading to increased triglyceride accumulation in liver cells (steatosis) .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that related compounds can induce apoptosis in colon cancer cell lines with IC50 values as low as 30 pM, highlighting their potential as selective anticancer agents .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| TASIN-1 | DLD-1 | 0.03 | Selective apoptosis induction |
| TASIN-2 | HCT116 | >5 | No activity in wild-type APC status |
Antibacterial Activity
The compound has also been investigated for its antibacterial properties:
- Mechanism : It acts as an aminoglycoside mimic, inhibiting bacterial growth in pathogens like Pseudomonas aeruginosa . This suggests potential applications in treating bacterial infections.
Study on Cancer Cell Lines
A study evaluated the effects of this compound derivatives on cancer cell lines. The results indicated:
- Selectivity : The compounds displayed a higher toxicity towards malignant cells compared to non-malignant cells.
- Mechanisms of Action : Activation of caspases and mitochondrial membrane depolarization were observed, indicating pathways leading to apoptosis .
Study on Lipid Metabolism
Another investigation focused on the compound's effect on lipid metabolism:
特性
IUPAC Name |
(2-aminophenyl)-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRDSVZHQXKCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














